Octotiamine

Descripción general

Descripción

The provided papers do not specifically mention "Octotiamine," but they do discuss various octa-substituted compounds and octahedral structures. For instance, the synthesis of octahedral bis(2-thenoyltrifluoroacetonato)-ethylenediamine metal(II) complexes is reported, which involves the coordination of ethylenediamine onto bis(β-diketonate) precursors . Another study describes the preparation of hybrid materials based on octa(2,3-epoxypropyl)silsesquioxane with diamines . These materials exhibit superior thermal and mechanical characteristics, potentially useful for electronic packaging. Although these studies do not directly relate to Octotiamine, they provide insights into the synthesis and properties of octa-substituted compounds and octahedral structures.

Synthesis Analysis

The synthesis of octahedral structures and octa-substituted compounds is a common theme in the provided papers. For example, the synthesis of Mn₃O₄ nano-octahedrons using a hydrothermal method with ethylenediamine as the structure-mediating agent is detailed, highlighting the role of ethylenediamine in regulating both the morphology and the crystal structure of the products . Similarly, the synthesis of octahedral bis(2-thenoyltrifluoroacetonato)-ethylenediamine metal(II) complexes is described, resulting in neutral, air, and thermally stable solids . These syntheses involve careful control of reaction conditions and the use of specific reagents to achieve the desired octahedral structures.

Molecular Structure Analysis

The molecular structure of octahedral complexes is characterized by a central metal ion surrounded by other atoms or ligands at the vertices of an octahedron. In the case of the octahedral bis(2-thenoyltrifluoroacetonato)-ethylenediamine metal(II) complexes, the metal ion sits in a pseudo-octahedral environment, with the copper derivative showing significant elongation along the O–Cu–O axis due to Jahn-Teller distortion . The structural analysis of these complexes is crucial for understanding their properties and potential applications.

Chemical Reactions Analysis

The papers discuss the reactivity of octahedral complexes and octa-substituted compounds. For instance, the electrochemical behavior of octahedral bis(2-thenoyltrifluoroacetonato)-ethylenediamine metal(II) complexes is investigated, revealing two irreversible anodic waves associated with redox processes . Additionally, the pH and amine-induced assembly of various octamolybdate-based metal-organic complexes demonstrate the influence of reaction conditions on the formation of complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of octa-substituted compounds and octahedral complexes are diverse and application-specific. The hybrid materials based on octa(2,3-epoxypropyl)silsesquioxane with diamines exhibit excellent thermal, mechanical, and dielectric characteristics . The octahedral bis(2-thenoyltrifluoroacetonato)-ethylenediamine metal(II) complexes are air and thermally stable, with their electronic structures and properties analyzed through DFT calculations . The octamolybdate-based metal-organic complexes show potential for photocatalytic activity, with their electrochemical behaviors also investigated .

Aplicaciones Científicas De Investigación

Pharmaceutical Processing : Octotiamine, the active component of Neuvita, shows promising characteristics for direct-tableting. Modifications in the conventional crystallization method can produce octotiamine crystals with improved flowability and compressibility, facilitating simpler tablet manufacturing (Tomozawa et al., 1998).

Role in Metabolic Processes : OCT1, a transporter for thiamine (vitamin B1), modulates metabolic traits such as obesity and diabetes. It has been suggested that OCT1 plays a key role in hepatic glucose and lipid metabolism, potentially by mediating thiamine uptake. This affects energy production and has implications for diseases like diabetes and hepatic steatosis (Liang et al., 2018).

Pharmacokinetics and Heritability : Variability and heritability in thiamine pharmacokinetics have been studied with a focus on OCT1 effects. The study suggests that thiamine is not a suitable probe drug for OCT1 activity, but the high heritability of thiamine and its phosphates may be valuable for genomic research (Jensen et al., 2020).

OCT1 and Hepatic Steatosis : Research indicates that OCT1, a transporter for thiamine, plays a significant role in hepatic steatosis and thiamine disposition. OCT1 deficiency has been shown to reduce hepatic steatosis, suggesting its potential as a target for treatment of fatty liver disease and nonalcoholic steatohepatitis (NASH) (Chen et al., 2015).

Optical Coherence Tomography (OCT) Applications : While not directly related to octotiamine, research on OCT has made significant advances in imaging modalities for internal structures and tissues, with applications in ophthalmology, dermatology, and vascular medicine (Walther et al., 2011), (Farooq et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

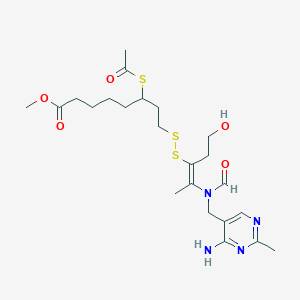

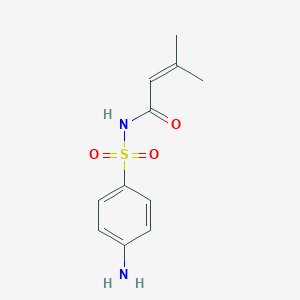

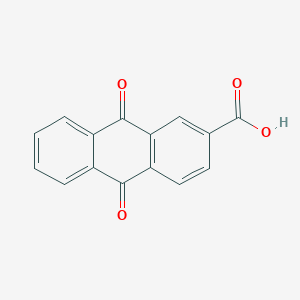

methyl 6-acetylsulfanyl-8-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N4O5S3/c1-16(27(15-29)14-19-13-25-17(2)26-23(19)24)21(9-11-28)35-33-12-10-20(34-18(3)30)7-5-6-8-22(31)32-4/h13,15,20,28H,5-12,14H2,1-4H3,(H2,24,25,26)/b21-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTXQHYNRDGLON-LTGZKZEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCCC(CCCCC(=O)OC)SC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCO)/SSCCC(CCCCC(=O)OC)SC(=O)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N4O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057640 | |

| Record name | Octotiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octotiamine | |

CAS RN |

137-86-0 | |

| Record name | Octotiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-8-azaspiro[4.5]decane](/img/structure/B89799.png)

![6-Germaspiro[5.5]undecane](/img/structure/B89822.png)